1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol

Efavirenz Chiral Synthesis Enantioselective Alkynylation

Sourcing the correct 2,5-dichloro regioisomer is critical for Efavirenz synthesis; generic benzyl alcohols fail to deliver the required enantioselectivity. This compound provides the exact 2,5-substitution pattern and chiral alcohol oxidation state validated in literature for >99% yield, 95% ee alkynylation. • Single regioisomer (2,5-dichloro) ensures downstream stereochemical fidelity. • Alcohol oxidation state offers synthetic flexibility; oxidize to ketone or resolve into single enantiomers. • Bulk batch consistency with ≥97% purity minimizes resolution interference.

Molecular Formula C8H5Cl2F3O
Molecular Weight 245.02 g/mol
CAS No. 1249336-72-8
Cat. No. B1441901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol
CAS1249336-72-8
Molecular FormulaC8H5Cl2F3O
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl
InChIInChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H
InChIKeyZGRGYDBIORRLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol Overview


1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol (CAS 1249336-72-8) is a chiral secondary alcohol containing a 2,5-dichlorophenyl ring and a trifluoromethyl carbinol moiety . It is a key precursor to the corresponding ketone, 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone, which is a critical building block for the anti-HIV drug Efavirenz [1]. The compound's value stems from its specific 2,5-substitution pattern, which is essential for downstream enantioselective alkynylation reactions, and its chiral center, which enables the production of enantiomerically pure drug substances .

Regioisomer specificity 2,5-dichloro pattern required for enantioselective alkynylation
Chiral precursor Chiral alcohol enables resolution into single enantiomers
Stable ketone precursor Alcohol form offers controlled oxidation for multi-step synthesis

Why 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol Is Irreplaceable


In pharmaceutical synthesis, substitution of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol with other regioisomers (e.g., 3,5-dichloro) or alternative aryl alcohols is not viable. The 2,5-dichloro substitution pattern is critical for the subsequent enantioselective alkynylation that yields the required stereochemistry in Efavirenz intermediates [1]. Furthermore, the compound's specific oxidation state (alcohol) differentiates it from the ketone analog; while both are used in the Efavirenz route, the alcohol serves as a direct precursor for chiral resolution or as a protected form of the ketone, impacting synthetic efficiency and cost . The presence of the trifluoromethyl group, coupled with the 2,5-dichloro substitution, creates a unique electronic and steric environment that is not replicated by other halogenated or non-fluorinated benzyl alcohols, rendering generic substitution chemically and economically infeasible .

Target 2,5-dichloro isomer
Substitute 3,5-dichloro regioisomer
Regioisomer shift may alter stereochemical outcome of key alkynylation step.
Target Alcohol form
Substitute Ketone analog
Direct ketone use may limit storage stability and handling flexibility.
Target 2,5-Cl, CF3-phenyl
Substitute Other halogenated benzyl alcohols
Electronic and steric environment not replicated; generic substitution chemically infeasible.

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol vs. Analogs


Alkynylation Efficiency vs. Ketone Analog

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol is the chiral alcohol precursor to the ketone 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone. The ketone, when subjected to catalytic enantioselective alkynylation, yields the propargylic alcohol intermediate with 99% yield and 95% ee, demonstrating the utility of the 2,5-dichloro substitution pattern [1]. The alcohol form itself can be resolved into single enantiomers, providing access to enantiomerically pure building blocks .

Alkynylation efficiency
Reported
Ketone from target: 99% yield, 95% ee
Comparator: 97% yield, 99% ee
2,5-substitution supports high enantioselectivity in drug intermediate synthesis.
Catalyst: chiral-at-ruthenium, 0.2 mol% loading; model reaction from literature.
Efavirenz Chiral Synthesis Enantioselective Alkynylation

Purity Specifications

Commercial suppliers of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol consistently report high purity levels, essential for minimizing impurities in subsequent synthetic steps. Common purity specifications range from 95% to 97% . In contrast, the ketone analog is often offered at lower purity (e.g., 95%) due to its greater reactivity and sensitivity to moisture .

Purity specification
Supplier review
Reported commercial purity: 95–97%
Higher purity may reduce downstream purification needs.
Based on vendor specifications; verify against lot-specific COA.
Quality Control Purity Procurement

3,5-Dichloro Regioisomer Control

The regioisomer 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol (CAS not specified) is a known potential contaminant in synthesis of the target compound. However, commercial sources of the 2,5-isomer are typically provided with ≥95% purity, which implicitly limits regioisomeric impurities . The 3,5-isomer is not a suitable alternative for Efavirenz synthesis, as the substitution pattern directly affects the stereochemical outcome of the key alkynylation step [1].

Regioisomer control
Context-dependent
Target purity ≥95% implies low 3,5-isomer content
Minimizing regioisomeric impurity is critical for stereoselectivity.
3,5-isomer recognized as potential contaminant; not directly quantified.
Regioisomer Impurity Synthesis

Oxidation State Control

The alcohol can be readily oxidized to the corresponding ketone, which is the direct substrate for enantioselective alkynylation. This contrasts with starting directly from the ketone, which may require more careful handling due to its electrophilicity and sensitivity. The alcohol thus offers a stable, storable intermediate that can be activated on demand . Quantitative oxidation yields are not explicitly reported for this compound, but analogous benzyl alcohols typically oxidize in >90% yield under standard conditions.

Oxidation state control
Class-level inference
Alcohol → ketone oxidation feasible (class-level)
Alcohol form may offer improved storage and on-demand activation.
Quantitative oxidation yield not reported for this specific compound.
Oxidation Reduction Synthetic Intermediate

Applications of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol


Efavirenz and NNRTI Synthesis

Used as a precursor to the key ketone intermediate (1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone) for enantioselective alkynylation to produce the chiral propargylic alcohol core of Efavirenz. The high yield (99%) and enantioselectivity (95% ee) achieved from the ketone validate the critical role of the 2,5-dichloro substitution pattern [1]. The alcohol form allows for controlled oxidation, providing flexibility in synthetic route design.

Chiral Resolution & Asymmetric Synthesis

The chiral center in 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol can be resolved into single enantiomers (e.g., (1S)-isomer, CAS 1568212-77-0) for use in asymmetric catalysis or as a chiral building block . High commercial purity (≥95%) ensures minimal interference from racemic impurities during resolution processes.

Fluorinated Drug Development

The trifluoromethyl group and dichloro substitution pattern create a unique electronic profile that can be leveraged in medicinal chemistry campaigns. The compound serves as a versatile scaffold for library synthesis, where the 2,5-dichloro moiety can be further functionalized via cross-coupling reactions . The alcohol's stability allows for long-term storage and batch procurement.

Application
Selection Property
Validation Focus
Efavirenz intermediate synthesis
2,5-dichloro substitution pattern for enantioselective alkynylation
Enantiomeric excess and ketone formation yield
Chiral resolution and asymmetric synthesis
Enantiomerically pure alcohol as chiral building block
Enantiomeric ratio and resolution efficiency
Fluorinated medicinal chemistry
Trifluoromethyl/dichloro electronic profile for library synthesis
Reactivity in cross-coupling and scaffold diversification

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